(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEYUOSBPDCSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.
Coupling with the Difluorophenyl Group: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a difluorophenyl ketone under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Research indicates that the compound exhibits promising biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its potential as an anticancer agent.
-
Antimicrobial Properties
- The compound has been evaluated for its efficacy against various microbial strains. Preliminary studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Its antifungal properties have also been noted, with effectiveness against common fungal pathogens.
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several oxadiazole derivatives similar to (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of oxadiazole derivatives. In vitro tests demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
Mechanism of Action
The mechanism by which (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
| Compound | Core Heterocycle | Substituents | Key Structural Features | Potential Implications |
|---|---|---|---|---|
| (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone | 1,2,4-Oxadiazole | 3,4-Difluorophenyl, pyrrolidine | Electron-deficient oxadiazole enhances binding; fluorines improve metabolic stability. | Likely optimized for target engagement in enzyme inhibition or receptor antagonism. |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | 1,2,3-Triazole | 3,5-Difluorophenyl, pyrrolidine | Triazole offers hydrogen-bonding capacity; 3,5-difluoro substitution alters electronic effects. | May exhibit different selectivity profiles due to triazole’s interaction potential . |
| Pyrazole-based analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | Sulfur and trifluoromethyl groups increase lipophilicity; pyrazole provides rigidity. | Potential use in agrochemicals or as intermediates in drug synthesis . |
Key Observations:
Pyrazole-based compounds () exhibit greater rigidity, which may enhance thermal stability but reduce conformational flexibility for target binding.
Substituent Effects :
- Fluorine positioning (3,4- vs. 3,5-difluorophenyl) alters electronic distribution and steric bulk. The 3,4-difluoro configuration in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to the 3,5-isomer .
- Chlorophenylsulfanyl and trifluoromethyl groups in compounds increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The oxadiazole ring in the target compound typically requires cyclization of amidoxime precursors under high-temperature conditions, whereas triazoles () are often synthesized via click chemistry, offering milder reaction conditions .
Research Findings and Limitations
While the evidence provides structural insights, critical data gaps remain:
- Biological Activity: No IC₅₀, Ki, or in vivo efficacy data are available for the target compound or its analogs.
- Physicochemical Properties : Solubility, logP, and metabolic stability metrics are absent, limiting direct pharmacological comparisons.
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a derivative of oxadiazole and pyrrolidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Properties
The compound features a unique structure that combines a 1,2,4-oxadiazole ring with a pyrrolidine moiety and a difluorophenyl substituent. This combination is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been associated with various pharmacological effects. The proposed mechanisms include:
- Enzyme Inhibition : The oxadiazole ring can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines.
Biological Activities
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting tumor growth. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against both bacterial and fungal strains .
- Anti-inflammatory Effects : Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticancer Activity Study :
- Antimicrobial Activity Evaluation :
- Pharmacological Profile :
Data Table
Below is a summary table of biological activities associated with related oxadiazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
